
N-(1-Phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenylethyl)propanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a propanamide moiety. This compound is of interest due to its structural similarity to various pharmacologically active substances, including certain fentanyl analogs.
準備方法
Synthetic Routes and Reaction Conditions
N-(1-Phenylethyl)propanamide can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For instance, the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride can yield 2,2-dimethyl-N-(1R)-1-phenylethylpropanamide . Another method involves the use of gas chromatography-mass spectrometry (GC-MS) for qualitative and quantitative testing .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the analysis and purification of the final product .
化学反応の分析
Types of Reactions
N-(1-Phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-(1-Phenylethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its structural similarity to pharmacologically active compounds, particularly in the development of new analgesics.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds
作用機序
The mechanism of action of N-(1-Phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. As a structural analog of certain fentanyl derivatives, it is believed to interact with opioid receptors, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(1-Phenylethyl)propanamide is structurally similar to several other compounds, including:
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
α-Methylfentanyl: N-Phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenylethyl group.
特性
CAS番号 |
6283-03-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
InChIキー |
QWPVLMCETGYBKC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


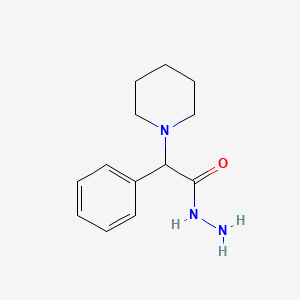
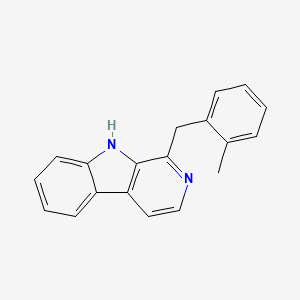
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
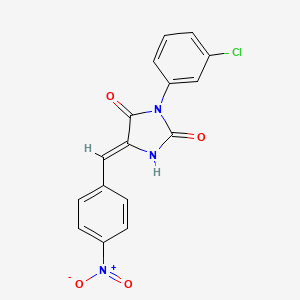
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
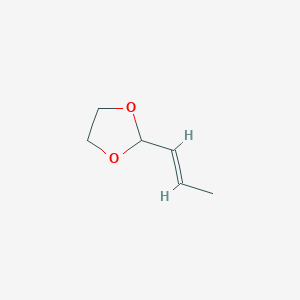
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
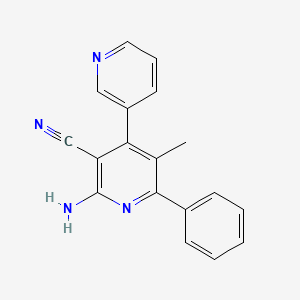
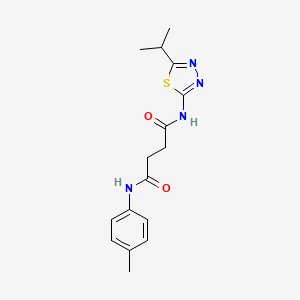
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
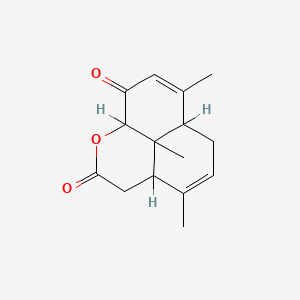
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
